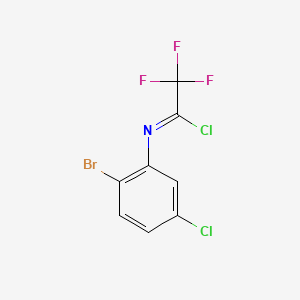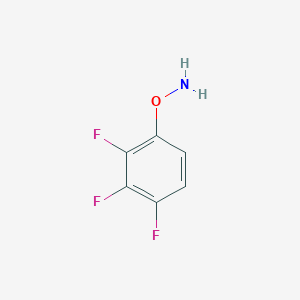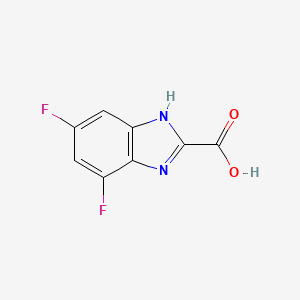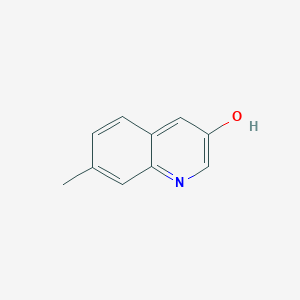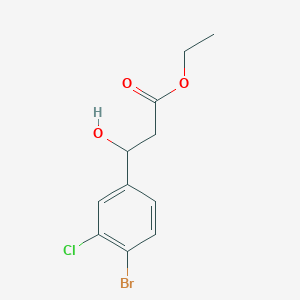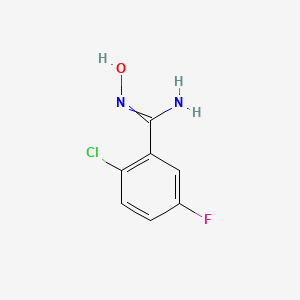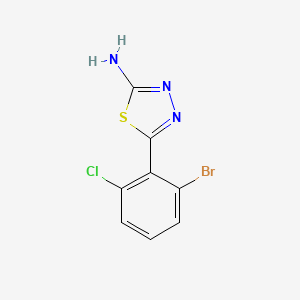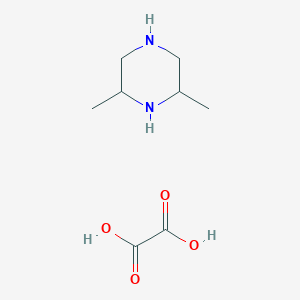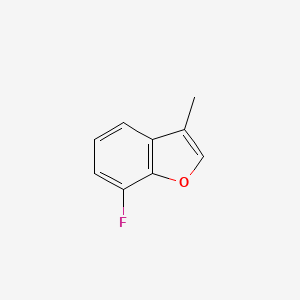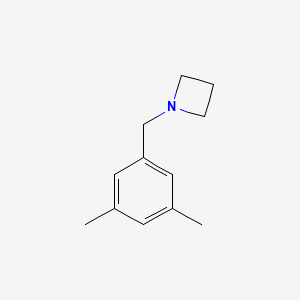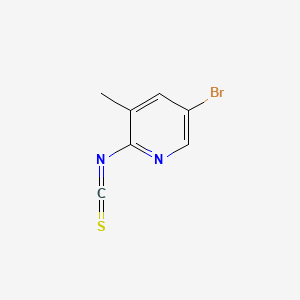
5-Bromo-2-isothiocyanato-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-isothiocyanato-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5th position, an isothiocyanate group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The subsequent introduction of the isothiocyanate group can be carried out using thiophosgene or other suitable reagents.
Industrial Production Methods
Industrial production of 5-Bromo-2-isothiocyanato-3-methylpyridine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-isothiocyanato-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions.
Isothiocyanation: Thiophosgene or other isothiocyanate sources under basic conditions.
Major Products Formed
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Biaryl Derivatives: Formed through Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-isothiocyanato-3-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-isothiocyanato-3-methylpyridine involves its reactivity towards nucleophiles. The bromine atom and the isothiocyanate group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but lacks the isothiocyanate group.
5-Bromo-2-fluoro-3-methylpyridine: Contains a fluorine atom instead of the isothiocyanate group.
Propiedades
Fórmula molecular |
C7H5BrN2S |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
5-bromo-2-isothiocyanato-3-methylpyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-5-2-6(8)3-9-7(5)10-4-11/h2-3H,1H3 |
Clave InChI |
ZZKZZVFOHKQXJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N=C=S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)
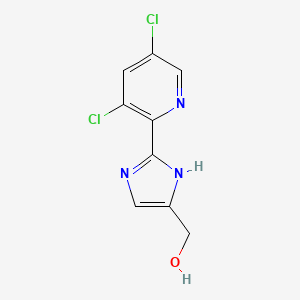
![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
